molecular formula C9H4F3IN2O2 B1402755 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1346447-39-9

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1402755
CAS No.: 1346447-39-9
M. Wt: 356.04 g/mol
InChI Key: SKWWDEVCYKPVLQ-UHFFFAOYSA-N
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Description

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that contains iodine, trifluoromethyl, and carboxylic acid functional groups

Scientific Research Applications

Future Directions

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, the compound can alter gene expression profiles by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, the compound may alter metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of environmentally benign solvents can be employed to scale up the production while adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-bromo-2-nitropyridine
  • 2,6-difluoropyridine

Uniqueness

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to other halogenated pyridines .

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3IN2O2/c10-9(11,12)3-1-14-7-6(4(13)2-15-7)5(3)8(16)17/h1-2H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWWDEVCYKPVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)C(F)(F)F)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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